Cas no 2567502-72-9 (4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride)

4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-27160438
- 4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride
- 2567502-72-9
- 4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride
-
- インチ: 1S/C8H14N4.2ClH/c1-7-6-12(11-10-7)8-2-4-9-5-3-8;;/h6,8-9H,2-5H2,1H3;2*1H
- InChIKey: QDMNKTMUJXBIII-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CCC(CC1)N1C=C(C)N=N1
計算された属性
- せいみつぶんしりょう: 238.0752019g/mol
- どういたいしつりょう: 238.0752019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7Ų
4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27160438-0.05g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride |
2567502-72-9 | 95.0% | 0.05g |
$252.0 | 2025-03-20 | |
Enamine | EN300-27160438-5.0g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride |
2567502-72-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
1PlusChem | 1P028TKF-500mg |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride |
2567502-72-9 | 95% | 500mg |
$1109.00 | 2023-12-18 | |
Aaron | AR028TSR-100mg |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride |
2567502-72-9 | 95% | 100mg |
$542.00 | 2025-02-17 | |
Aaron | AR028TSR-1g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride |
2567502-72-9 | 95% | 1g |
$1519.00 | 2025-02-17 | |
Aaron | AR028TSR-50mg |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride |
2567502-72-9 | 95% | 50mg |
$372.00 | 2025-02-17 | |
Aaron | AR028TSR-5g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride |
2567502-72-9 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Enamine | EN300-27160438-1.0g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride |
2567502-72-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 | |
Enamine | EN300-27160438-0.1g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride |
2567502-72-9 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
Enamine | EN300-27160438-0.25g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride |
2567502-72-9 | 95.0% | 0.25g |
$538.0 | 2025-03-20 |
4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
4-(4-Methyltriazol-1-yl)piperidine;dihydrochlorideに関する追加情報
Introduction to 4-(4-Methyltriazol-1-yl)piperidine;Dihydrochloride (CAS No. 2567502-72-9)
4-(4-Methyltriazol-1-yl)piperidine;Dihydrochloride, identified by the CAS number 2567502-72-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural incorporation of a 4-methyltriazol-1-yl moiety into the piperidine backbone introduces unique pharmacophoric features that contribute to its distinct chemical and biological properties.
The dihydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for various pharmaceutical formulations and experimental applications. Piperidine derivatives have long been a focus of medicinal chemistry due to their role as key structural elements in numerous therapeutic agents. The presence of the 4-methyltriazol-1-yl group in 4-(4-Methyltriazol-1-yl)piperidine;Dihydrochloride imparts specific interactions with biological targets, which are critical for modulating physiological processes.
Recent advancements in chemical biology have highlighted the importance of piperidine-based compounds in addressing various therapeutic challenges. The 4-methyltriazol-1-yl substituent is particularly noteworthy, as it has been shown to influence binding affinity and selectivity in target proteins. This feature makes 4-(4-Methyltriazol-1-yl)piperidine;Dihydrochloride a valuable scaffold for developing novel pharmacological agents.
In the context of drug discovery, 4-(4-Methyltriazol-1-yl)piperidine;Dihydrochloride has garnered attention for its potential in modulating enzyme activity and receptor interactions. Studies have demonstrated that the 4-methyltriazol-1-yl group can enhance binding to specific binding pockets in enzymes and receptors, leading to improved pharmacological outcomes. This property is particularly relevant in the development of drugs targeting neurological disorders, where precise modulation of receptor activity is essential.
The synthesis of 4-(4-Methyltriazol-1-yl)piperidine;Dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 4-methyltriazol-1-yl moiety typically involves nucleophilic substitution reactions or cycloaddition processes, depending on the synthetic route chosen. The subsequent formation of the dihydrochloride salt is crucial for improving the compound's pharmacokinetic properties.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 4-(4-Methyltriazol-1-yl)piperidine;Dihydrochloride and its biological targets. These studies have revealed that the 4-methyltriazol-1-yl group plays a pivotal role in determining binding affinity and selectivity. By leveraging computational tools, researchers can fine-tune the structure of this compound to enhance its therapeutic potential.
Current research in medicinal chemistry emphasizes the development of innovative drug candidates with improved efficacy and reduced side effects. 4-(4-Methyltriazol-1-yl)piperidine;Dihydrochloride represents a promising candidate in this regard, given its unique structural features and biological activities. Preclinical studies have begun to explore its potential in treating conditions such as inflammation, pain, and neurodegenerative disorders.
The dihydrochloride salt form of this compound offers several advantages over its free base form, including better solubility in aqueous solutions and enhanced stability under various storage conditions. These properties make it more amenable for formulation into oral or injectable dosage forms, which are commonly used in clinical settings.
In conclusion, 4-(4-Methyltriazol-1-yl)piperidine;Dihydrochloride (CAS No. 2567502-72-9) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features, particularly the presence of the 4-methyltriazol-1-yl moiety, contribute to its distinct biological activities and make it a valuable scaffold for drug development. Ongoing research continues to uncover new therapeutic applications for this compound, positioning it as a key player in future pharmacological interventions.
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